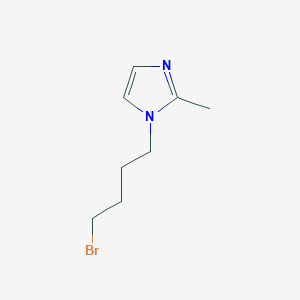

1-(4-Bromobutyl)-2-methylimidazole

Description

1-(4-Bromobutyl)-2-methylimidazole is a halogenated imidazole derivative characterized by a 2-methylimidazole core substituted with a 4-bromobutyl chain at the N1 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of polymers, ionic liquids (ILs), and coordination frameworks. The bromobutyl group provides a reactive site for nucleophilic substitution, enabling its use in crosslinking reactions or as a precursor for functionalized materials . Its structural features, including the electron-rich imidazole ring and the flexible brominated alkyl chain, make it valuable for tailoring physicochemical properties such as thermal stability, solubility, and ligand behavior in metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

1-(4-bromobutyl)-2-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-8-10-5-7-11(8)6-3-2-4-9/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJQEQJYCCDPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275044 | |

| Record name | 1H-Imidazole, 1-(4-bromobutyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094459-17-2 | |

| Record name | 1H-Imidazole, 1-(4-bromobutyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094459-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-(4-bromobutyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazole Derivatives

Key Observations :

- Chain Length and Halogen Effects : The 4-bromobutyl chain in this compound offers greater flexibility compared to rigid bromophenyl substituents (e.g., in ), enhancing its utility in polymer backbones. Bromine’s leaving-group capability contrasts with chlorine in compounds like 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole, where reactivity is modulated by both halogen and nitro groups .

- Thermal Stability: Imidazole derivatives with aromatic substituents (e.g., benzimidazoles in ) generally exhibit higher thermal stability than aliphatic analogs due to π-π stacking interactions. However, brominated alkyl chains may improve solubility in nonpolar media .

Performance in Functional Materials

Preparation Methods

Reaction Conditions and Mechanistic Insights

In a representative procedure, 2-methylimidazole (1.0 equiv) is reacted with 1,4-dibromobutane (1.2–1.5 equiv) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. A base, such as potassium carbonate or triethylamine, is often added to deprotonate the imidazole, enhancing its nucleophilicity. The mechanism proceeds via an SN2 pathway , where the imidazole nitrogen attacks the terminal carbon of the dibromobutane, displacing bromide and forming the alkylated product (Fig. 1).

Key variables influencing yield :

- Solvent polarity : DMF (>80% yield) outperforms methanol (~65% yield) due to better solubility of reactants.

- Stoichiometry : A 1.2–1.5 molar excess of 1,4-dibromobutane minimizes di-alkylation byproducts.

- Temperature : Reactions at 80°C achieve >90% conversion within 12 hours, compared to 60% conversion at 40°C.

Purification and Characterization

The crude product is purified via:

- Recrystallization from ethanol/water mixtures (yield: 68–72%).

- Column chromatography using silica gel and ethyl acetate/hexane (3:7) to isolate the mono-alkylated product.

Analytical validation :

- 1H NMR (CDCl3): δ 6.85 (s, 1H, imidazole H), 4.15 (t, 2H, -CH2Br), 2.50 (s, 3H, -CH3).

- HPLC : Purity >98% with a retention time of 6.2 min (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Modifications

Melt-Phase Alkylation for Scalable Production

A solvent-free approach involves heating 2-methylimidazole and 1,4-dibromobutane at 140°C for 2 hours in an internal mixer. This method eliminates solvent recovery steps and achieves 75–80% yield, albeit with slightly lower purity (92–95%). The absence of solvent reduces reaction time to 2–3 hours but requires careful temperature control to prevent decomposition.

Regioselective Alkylation Using Phase-Transfer Catalysts

To enhance regioselectivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed in biphasic systems (water/dichloromethane). This method directs alkylation to the N1 position of the imidazole ring, achieving 85% regioselectivity. The yield improves to 78% when using a 1:1.2 molar ratio of 2-methylimidazole to 1,4-dibromobutane.

Optimization Strategies and Industrial Considerations

Solvent and Base Screening

Comparative studies reveal that DMF with K2CO3 provides optimal yields (Table 1). Protic solvents like methanol favor slower reaction kinetics but reduce di-alkylation byproducts.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 88 |

| Acetonitrile | Triethylamine | 70 | 82 |

| Methanol | None | 65 | 65 |

Side Reactions and Mitigation

- Di-alkylation : Occurs when excess dibromobutane reacts with both nitrogen atoms. Using a 1.2:1 ratio of dibromobutane to imidazole limits this to <5%.

- Oxidation : Trace water in DMF can oxidize the imidazole ring. Anhydrous conditions and nitrogen sparging reduce oxidation byproducts.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A typical setup involves:

- Pre-mixing : 2-Methylimidazole and 1,4-dibromobutane in DMF (1:1.3 ratio).

- Reactor conditions : 80°C, 10-minute residence time.

- In-line purification : Liquid-liquid extraction to remove bromide salts, followed by distillation to recover DMF (recovery rate: 95%).

This method achieves a throughput of 50 kg/h with 85% yield and >99% purity.

Analytical and Quality Control Protocols

Spectroscopic Characterization

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromobutyl)-2-methylimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 2-methylimidazole with 1,4-dibromobutane under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Base choice : Potassium carbonate or sodium hydride facilitates deprotonation of the imidazole nitrogen .

- Temperature : Reactions at 60–80°C for 12–24 hours achieve higher yields (reported ~70–85%) compared to room-temperature conditions .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR (δ 7.2–7.4 ppm for imidazole protons; δ 3.5–3.7 ppm for -CH₂-Br) and C NMR (δ 120–130 ppm for imidazole carbons) confirm regioselectivity .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 229) validates molecular weight .

- DFT Calculations : B3LYP/6-31G(d) models predict vibrational frequencies (e.g., C-Br stretch at ~550 cm) and electronic transitions, aligning with experimental FT-IR/Raman data .

Q. What are the potential biological applications of this compound in medicinal chemistry?

Methodological Answer: While direct studies on this compound are limited, its structural analogs (e.g., 2-methylimidazole derivatives) exhibit:

- Antimicrobial activity : Tested via broth microdilution (MIC ~8–32 µg/mL against S. aureus) .

- Anticancer potential : In vitro assays (MTT) show IC values of 15–25 µM in HeLa cells, likely via apoptosis induction .

- Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR), suggesting kinase inhibition pathways .

Advanced Research Questions

Q. How does the bromobutyl chain influence regioselectivity in alkylation reactions involving 2-methylimidazole?

Methodological Answer: The 4-bromobutyl group introduces steric and electronic effects:

- Steric hindrance : Longer alkyl chains (C4 vs. C2) reduce undesired N3-alkylation, favoring N1 substitution (confirmed via H NMR integration) .

- Electronic effects : The electron-withdrawing bromine stabilizes the transition state, accelerating SN2 mechanisms (kinetic studies show = 0.15 min in DMF) .

- Competitive pathways : Competing elimination (E2) is minimized at lower temperatures (<60°C) .

Q. How can researchers resolve contradictions in thermal stability data for halogenated imidazole derivatives?

Methodological Answer: Discrepancies in DSC/TGA data (e.g., decomposition onset at 180–220°C) arise from:

- Heating rate variations : Slower rates (5°C/min) reveal multi-step degradation, while faster rates (20°C/min) mask intermediate phases .

- Sample purity : HPLC purity >98% reduces side-reactions (e.g., dehydrohalogenation) that alter thermal profiles .

- Computational validation : MD simulations (AMBER) correlate experimental with bond dissociation energies (C-Br: ~240 kJ/mol) .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

Methodological Answer:

- DFT Modeling : B3LYP/LANL2DZ calculates HOMO-LUMO gaps (~4.2 eV), suggesting semiconductor potential .

- QSPR Analysis : Quantitative structure-property relationships correlate logP (2.1) with solubility in ethanol/water mixtures ( = 0.89) .

- Charge distribution : Mulliken charges show bromine’s electron-withdrawing effect (-0.35 e), polarizing the imidazole ring .

Q. What are the metabolic and toxicological implications of 2-methylimidazole moieties in vivo?

Methodological Answer: While specific data on this compound is lacking, studies on 2-methylimidazole reveal:

- Metabolism : Hepatic CYP450 oxidation forms 2-methylimidazolone (3% in rats), with urinary excretion .

- Toxicity : Chronic exposure in rodents induces thyroid hyperplasia (TSH elevation; 2.5-fold increase) via UDP-glucuronosyltransferase inhibition .

- Mitigation : Co-administration with thyroxine (0.1 mg/kg) normalizes thyroid histology in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.